

L-Leucine-d10: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *L-Leucine-d10*

Cat. No.: *B008898*

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Introduction

L-Leucine-d10 is the deuterated, isotopically labeled form of L-Leucine, an essential branched-chain amino acid (BCAA).[1][2] In this stable isotope, ten hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift of +10 atomic mass units, making it an invaluable tool in mass spectrometry-based analytical methods.[3] Its primary applications are as an internal standard for the precise quantification of its unlabeled counterpart, L-leucine, and as a metabolic tracer to investigate biochemical pathways, protein synthesis, and metabolic flux.[1][4][5] L-Leucine itself is a critical regulator of protein metabolism and activates the mTOR signaling pathway, which is fundamental to cell growth and proliferation.[1][4] This guide provides an in-depth overview of the chemical properties, key applications, and experimental protocols involving **L-Leucine-d10**.

Core Chemical Properties

L-Leucine-d10 is a white to off-white solid.[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	References
CAS Number	106972-44-5	[1][4][6][7]
Molecular Formula	C ₆ H ₃ D ₁₀ NO ₂	[1][4][6]
Molecular Weight	141.23 g/mol	[1][2][6]
Synonyms	Leu-d10, L-Leucine-2,3,3,4,5,5,5',5',5'-d ₁₀	[4][6]
Isotopic Purity	≥99% deuterated forms	[4][6]
Melting Point	293-296 °C (sublimates)	[3]
Solubility	H ₂ O: 16.67 mg/mL (requires sonication); PBS (pH 7.2): 1 mg/mL	[1][4]
Appearance	White to off-white solid	[1]
Storage	Powder: 4°C, sealed, away from moisture. In Solvent: -80°C (6 months)	[1]

Key Applications in Research and Development

- **Internal Standard for Mass Spectrometry:** The most common application of **L-Leucine-d10** is as an internal standard for the quantification of endogenous L-leucine in biological samples (e.g., plasma, serum, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[4][8][9] Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, correcting for sample loss during preparation and analysis.
- **Metabolic Tracer Studies:** As a metabolic label, **L-Leucine-d10** is used to trace the metabolic fate of leucine in biological systems.[1][8] By tracking the incorporation of the deuterium-labeled leucine into proteins and other metabolites, researchers can study protein turnover rates, metabolic fluxes, and pathway dynamics in cells and tissues.[8][10]

- Quantitative Proteomics (SILAC): **L-Leucine-d10** is utilized in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.^[10] Cells are cultured in a medium containing **L-Leucine-d10** ("heavy" medium), leading to its incorporation into all newly synthesized proteins. This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) in a single mass spectrometry experiment.^[10]
- Pharmacokinetic Studies: In drug development, deuterated compounds are used to study the pharmacokinetic profiles of drugs.^[1] **L-Leucine-d10** can serve as an internal standard in studies quantifying drug candidates that are amino acid-based or that affect amino acid metabolism.^[9]

Experimental Protocols

Protocol 1: Quantification of L-Leucine in Human Plasma using LC-MS/MS

This protocol describes a high-throughput method for analyzing **L-Leucine-d10** (as an internal standard) and endogenous L-Leucine in human plasma. The primary challenge is the removal of high concentrations of proteins that interfere with analysis.^[9] Two common sample preparation techniques are presented.

Method A: Protein Precipitation (PPT)

- Sample Preparation:
 - Pipette 50 μ L of human plasma into a microcentrifuge tube.
 - Add 200 μ L of a precipitation solution (e.g., acetonitrile or methanol) containing **L-Leucine-d10** at a known concentration (e.g., 100 ng/mL).
 - Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation:
 - Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

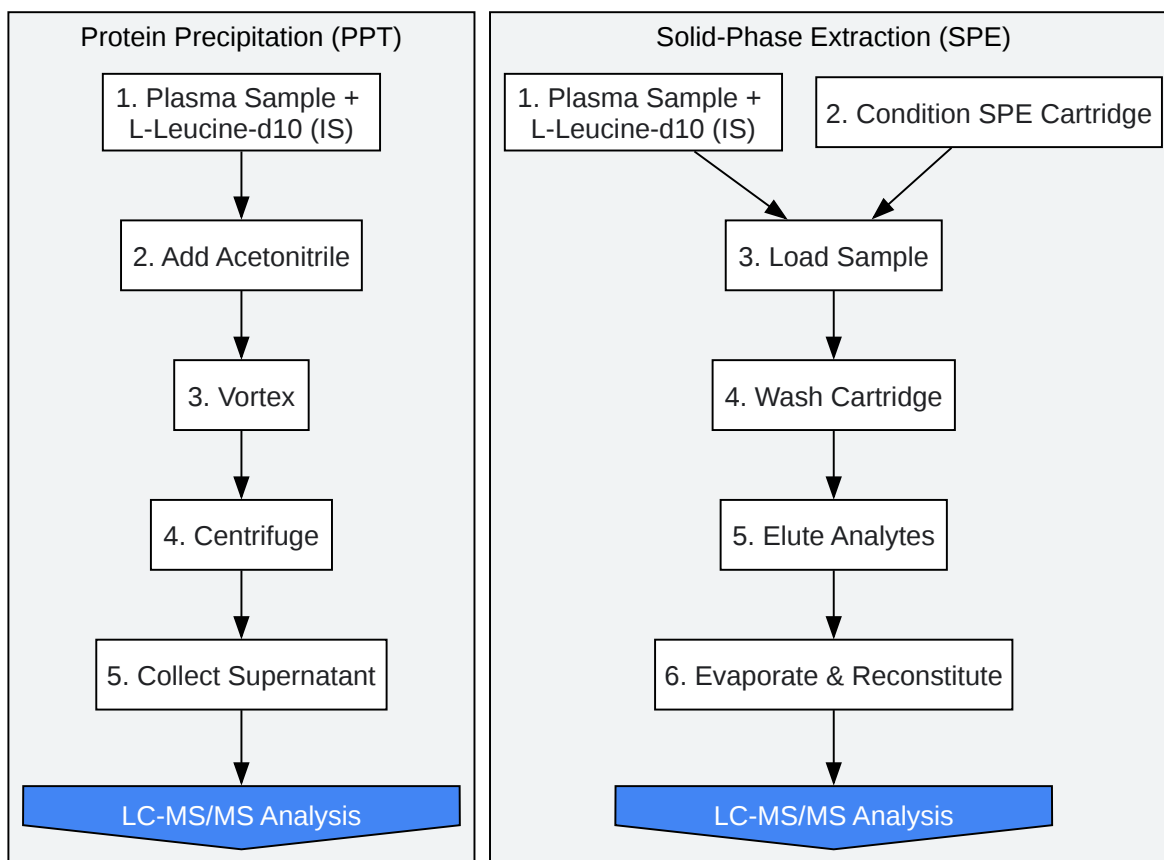
- Supernatant Transfer:
 - Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
- Analysis:
 - Inject the sample into the LC-MS/MS system. The ratio of the peak area of endogenous L-Leucine to the peak area of the **L-Leucine-d10** internal standard is used for quantification.

Method B: Solid-Phase Extraction (SPE)

- Sample Preparation:
 - Pipette 50 μ L of human plasma into a microcentrifuge tube.
 - Add the **L-Leucine-d10** internal standard.
 - Add 200 μ L of a weak acid (e.g., 1% formic acid in water) and vortex.
- SPE Cartridge Conditioning:
 - Condition a cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.
- Sample Loading:
 - Load the prepared plasma sample onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol, to remove interfering substances.
- Elution:
 - Elute the analytes (L-Leucine and **L-Leucine-d10**) with 1 mL of a basic solution (e.g., 5% ammonium hydroxide in methanol).
- Evaporation and Reconstitution:

- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Diagram 1: LC-MS/MS Sample Preparation Workflow



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Diagram 1: LC-MS/MS Sample Preparation Workflow

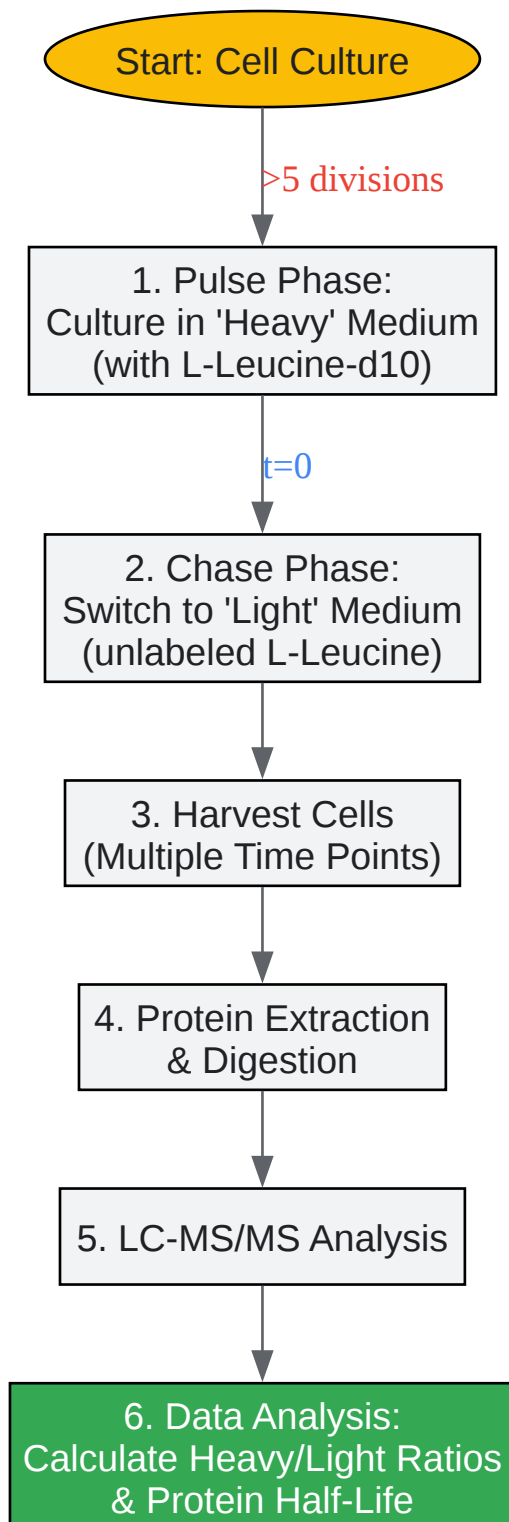
Protocol 2: Protein Turnover Analysis using Pulse-Chase SILAC

This protocol outlines a typical pulse-chase experiment using **L-Leucine-d10** to measure protein degradation rates.

- Full Labeling (Pulse):
 - Culture cells in a "heavy" SILAC medium where standard L-leucine is completely replaced with **L-Leucine-d10**.
 - Continue cell culture for a sufficient number of cell divisions (typically >5) to ensure that the entire proteome is labeled with the "heavy" isotope.[\[10\]](#) This can be verified by mass spectrometry.
- Chase:
 - Replace the "heavy" medium with a "light" medium containing unlabeled L-leucine.[\[10\]](#) This marks time zero (t=0) of the chase.
- Time-Course Sampling:
 - Harvest cell samples at various time points after the switch to the "light" medium (e.g., 0, 2, 4, 8, 12, 24 hours).
- Protein Extraction and Digestion:
 - Extract total protein from the harvested cells at each time point.
 - Digest the proteins into peptides using an enzyme such as trypsin.
- LC-MS/MS Analysis:
 - Analyze the peptide mixtures using high-resolution LC-MS/MS.
- Data Analysis:

- Quantify the relative abundance of "heavy" (containing **L-Leucine-d10**) and "light" (unlabeled) peptides for each protein at every time point.
- The rate of decrease in the "heavy" to "light" peptide ratio over time reflects the degradation rate (half-life) of the specific protein.[\[10\]](#)

Diagram 2: SILAC Pulse-Chase Workflow

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